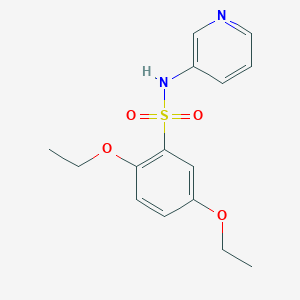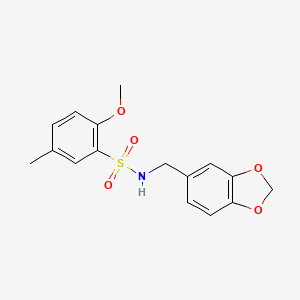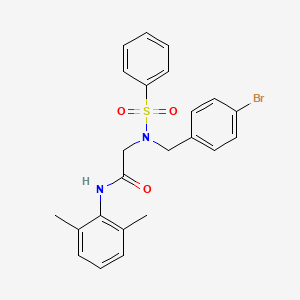![molecular formula C18H19N3OS B5718172 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, also known as CPDT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDT belongs to the class of thioacetamide derivatives and is known for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide is not fully understood, but it is believed to be due to its ability to modulate various biological pathways. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition leads to the activation of the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have various biochemical and physiological effects. It has been found to modulate various biological pathways, including the JNK pathway and the caspase pathway. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to have anti-inflammatory effects, as it has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been found to have potential applications as an anticancer agent, making it a useful tool for studying cancer biology. However, one of the limitations of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. One area of research could be to further investigate its potential applications as an anticancer agent. Another area of research could be to investigate its potential use in treating other diseases, such as inflammation. Furthermore, future research could focus on developing more efficient synthesis methods for 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide, as well as developing more soluble derivatives of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide for use in lab experiments.
Synthesemethoden
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide involves the reaction of 3-cyano-6-phenyl-2-pyridinethiol with diethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide. The yield of the synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential applications in various scientific research fields. It has been found to modulate various biological pathways such as the JNK pathway, which is involved in cell growth and apoptosis. 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has also been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways. Furthermore, 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)17(22)13-23-18-15(12-19)10-11-16(20-18)14-8-6-5-7-9-14/h5-11H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXCLXOHNSTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)



![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)

